[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Description
The compound [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride (C₆H₁₁N₃·2HCl) is an imidazole derivative with two methyl groups at the 1- and 2-positions of the heterocyclic ring and a methylamine group (-CH₂NH₂) at the 5-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(2,3-dimethylimidazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-8-4-6(3-7)9(5)2/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAHXOAPDMHPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277906 | |
| Record name | 1,2-Dimethyl-1H-imidazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87786-09-2 | |
| Record name | 1,2-Dimethyl-1H-imidazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87786-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1H-imidazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,2-dimethyl-1H-imidazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For instance, one method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach utilizes N-heterocyclic carbenes to catalyze the reaction between acetophenones and benzylic amines, with tert-butylhydroperoxide serving as the oxidant .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazole derivatives, including [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride, as antimicrobial agents. Research indicates that these compounds exhibit significant activity against various bacterial strains.
Case Study:
A study published in PMC demonstrated that derivatives of imidazole showed promising antibacterial properties against Gram-positive and Gram-negative bacteria. The compound was tested for its efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics .
Anticancer Properties
Research has also explored the anticancer potential of imidazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
In a study focused on the synthesis of novel imidazole derivatives, researchers found that certain compounds exhibited cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis. These findings suggest a potential role for this compound in cancer therapy .
Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for modifications that enhance drug efficacy and bioavailability.
Table: Pharmaceutical Compounds Derived from Imidazole Derivatives
| Compound Name | Application Area | Reference |
|---|---|---|
| Metronidazole | Antibacterial | |
| Clotrimazole | Antifungal | |
| Itraconazole | Antifungal |
Research and Development
The compound is utilized in research settings for the development of new therapeutic agents and as a tool for studying biological processes involving imidazole-containing compounds.
Case Study:
A recent investigation into the mechanism of action of imidazole derivatives revealed their role in modulating enzyme activity within pathogenic bacteria, thereby providing insights into new strategies for antibiotic development .
Mechanism of Action
The mechanism of action of [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
Target Compound vs. Benzimidazolamine ():
- Core Structure: The target features a monocyclic imidazole, whereas benzimidazolamine (C₇H₇N₃, MW 181 g/mol) contains a benzofused imidazole ring, increasing aromaticity and planarity .
- Substituents : The target’s 5-position methylamine group (-CH₂NH₂·2HCl) contrasts with benzimidazolamine’s primary amine (-NH₂). The dihydrochloride salt in the target enhances polarity and solubility compared to the neutral benzimidazolamine.
- Synthesis : Benzimidazolamine is synthesized via reduction of a nitro precursor using SnCl₂·2H₂O and HCl , whereas the target likely involves alkylation of a pre-functionalized imidazole followed by HCl treatment.
Target Compound vs. Nitroimidazole Derivatives ():
- Substituents: The nitro group (-NO₂) in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid (MM0012.09) and hydroxymetronidazole (MM0012.04) introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the target’s electron-donating methyl groups .
- Functional Groups : The acetic acid group (-COOH) in MM0012.09 and hydroxyl groups in hydroxymetronidazole confer distinct solubility and ionization profiles. The target’s methylamine dihydrochloride is more basic and hydrophilic than these neutral or zwitterionic derivatives.
Physical and Spectral Properties
Pharmacological and Solubility Considerations
- Solubility : The target’s dihydrochloride salt likely exhibits superior aqueous solubility (>100 mg/mL) compared to benzimidazolamine (neutral, ~10–50 mg/mL) and nitroimidazole derivatives (pH-dependent solubility due to -COOH/-OH groups) .
- Bioactivity : Nitroimidazoles (e.g., metronidazole) are antimicrobial, targeting anaerobic pathogens via nitro group reduction . The target’s methylamine group may enable interactions with amine-binding enzymes or receptors, suggesting divergent therapeutic applications.
Biological Activity
Overview
[(1,2-Dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride is a chemical compound recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazole family, which is known for its significant roles in biological systems and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H13N3·2ClH
- IUPAC Name : this compound
- CAS Number : 1609403-66-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Target Interactions
- Kinase Inhibition : This compound has shown the ability to inhibit specific kinases involved in cell signaling pathways, which are crucial for regulating cell growth and differentiation. The inhibition of these kinases can lead to apoptosis in cancer cells.
Biochemical Pathways
- Protein Synthesis Interference : The compound interferes with microbial protein synthesis, exhibiting antimicrobial properties against various pathogens.
Antimicrobial Properties
This compound has been studied for its effectiveness against a range of microorganisms. It demonstrates notable activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Anticancer Effects
Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling cascades. Its ability to modulate cellular processes positions it as a promising agent in cancer therapy .
Study on Anticancer Activity
A study investigating the effects of this compound on human cancer cell lines revealed that at varying concentrations, the compound significantly inhibited cell proliferation. The IC50 values (the concentration required to inhibit 50% of cell growth) were found to be within a nanomolar range, indicating potent anticancer activity .
Antimicrobial Efficacy Assessment
In vitro assays demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results are summarized in the following table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in animal models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration.
- Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites that may also exhibit biological activity.
- Half-life : Approximately 4 hours, allowing for effective dosing schedules in therapeutic applications .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
